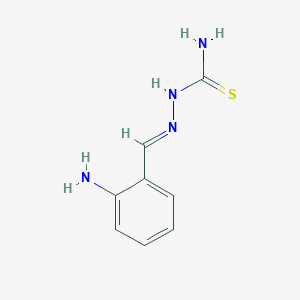
2-(2-Aminobenzylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminobenzylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzylidene)hydrazinecarbothioamide typically involves the reaction of 2-aminobenzaldehyde with thiosemicarbazide in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminobenzylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2-Aminobenzylidene)hydrazinecarbothioamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting its structure and function, which leads to the inhibition of cancer cell proliferation. Additionally, it can bind to metal ions in enzymes, inhibiting their catalytic activity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxybenzylidene)hydrazinecarbothioamide: Similar structure but with a methoxy group instead of an amino group.
2-(2-Hydroxybenzylidene)hydrazinecarbothioamide: Contains a hydroxy group, leading to different chemical properties and applications.
Uniqueness
2-(2-Aminobenzylidene)hydrazinecarbothioamide is unique due to its amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly effective in biological applications, such as anticancer and antimicrobial activities .
Propriétés
Numéro CAS |
7420-39-5 |
|---|---|
Formule moléculaire |
C8H10N4S |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
[(E)-(2-aminophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,9H2,(H3,10,12,13)/b11-5+ |
Clé InChI |
KHXMGEJTGIXRRR-VZUCSPMQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=S)N)N |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



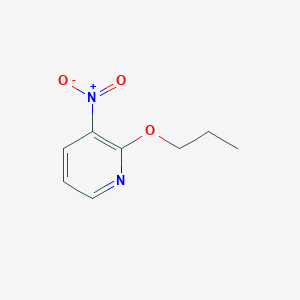
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
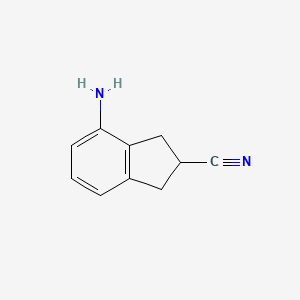
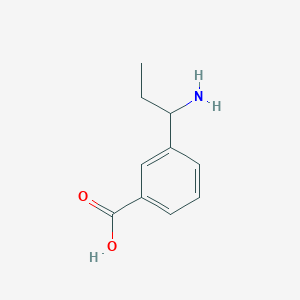
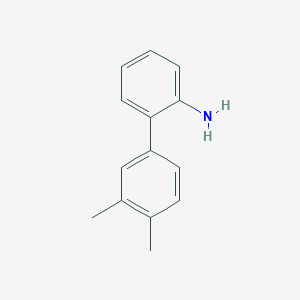

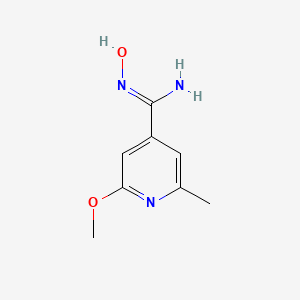
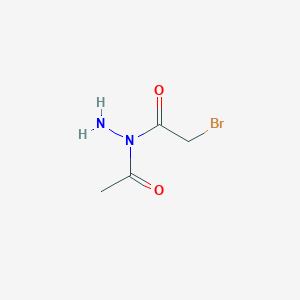
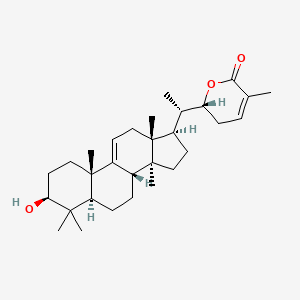
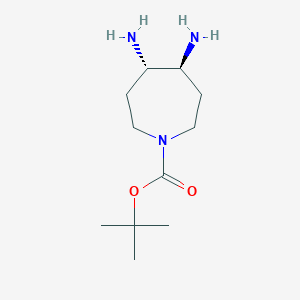
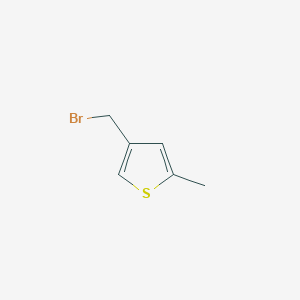
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
